molecular formula C20H16F2N2O2S B2674162 2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide CAS No. 1207056-07-2

2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide

Cat. No. B2674162
M. Wt: 386.42
InChI Key: WEEAHOSDCCIQRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound “2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide” appears to contain several functional groups and structural motifs that are common in medicinal chemistry12. These include a benzamide moiety, a thiophene ring, and a secondary amine. The presence of these groups could potentially confer a range of biological activities to the compound12.



Chemical Reactions Analysis

Without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, the presence of the amide group and the thiophene ring suggests that it could participate in a variety of reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the thiophene ring could potentially undergo electrophilic aromatic substitution1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties.


Scientific Research Applications

Efficient Reagent for Novel α-Ketoamide Derivatives Synthesis

Research demonstrates the use of specific reagents like OxymaPure in combination with DIC (diisopropylcarbodiimide) for the synthesis of novel α-ketoamide derivatives, which are valuable in the development of therapeutic agents and materials science. These methodologies allow for high purity and yield in the synthesis process, highlighting the compound's role in creating new chemical entities with potential application in drug discovery and material development A. El‐Faham et al., 2013.

Anticancer Activity Evaluation

Compounds structurally related to 2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide have been designed, synthesized, and evaluated for their anticancer activities. These efforts aim to identify new therapeutic agents that can inhibit cancer cell growth more effectively than current treatments. By testing against various cancer cell lines, researchers can determine the efficacy and potential of these compounds in cancer treatment B. Ravinaik et al., 2021.

Antipathogenic and Antimicrobial Properties

New derivatives have been synthesized and tested for their interaction with bacterial cells, exhibiting significant antipathogenic activity. This research is crucial for the development of novel antimicrobial agents that can combat resistant bacterial strains, potentially leading to new treatments for bacterial infections Carmen Limban et al., 2011.

Material Science and Optical Properties

The compound's structural framework has been utilized in synthesizing new materials with specific optical properties. Research in this area focuses on developing materials with potential applications in electronics, photonics, and information technology, demonstrating the compound's versatility beyond biomedical applications Liming Tao et al., 2009.

Redox-Neutral C-H Alkenylation

Innovative synthesis techniques involving the compound have enabled the development of redox-neutral reactions, facilitating the creation of difluorinated compounds. This research is essential for developing new synthetic methodologies that can be applied in the creation of complex molecules for various applications, including drug discovery and material science Xueli Cui et al., 2023.

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and reactivity, as well as how it is handled and used. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards.


Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential therapeutic applications. If it shows promising activity in initial studies, future research could involve optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties1.


properties

IUPAC Name

2,4-difluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2S/c21-14-5-8-17(18(22)11-14)20(26)24-15-6-3-13(4-7-15)10-19(25)23-12-16-2-1-9-27-16/h1-9,11H,10,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEAHOSDCCIQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzamide

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